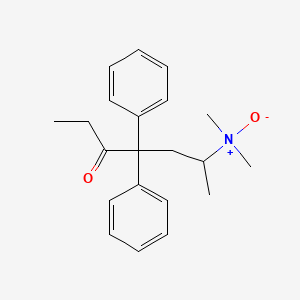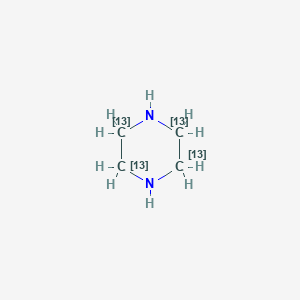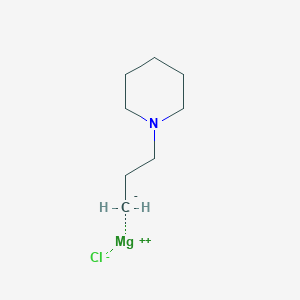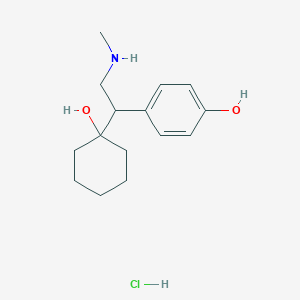
N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide is an organic compound with the molecular formula C11H15N3S and a molecular weight of 221.32 g/mol. It is used as an analytical standard and an intermediate in the synthesis of more complex compounds.
Vorbereitungsmethoden
The synthesis of 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide typically involves the reaction of 4-propylbenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux . The product is then purified through recrystallization.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The pathways involved depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide include other hydrazinecarbothioamide derivatives. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- 2-[(4-Methylphenyl)methylene]hydrazinecarbothioamide
- 2-[(4-Ethylphenyl)methylene]hydrazinecarbothioamide
The uniqueness of 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide lies in its specific propyl substituent, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
33100-61-7 |
|---|---|
Molekularformel |
C21H27NO2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide |
InChI |
InChI=1S/C21H27NO2/c1-5-20(23)21(16-17(2)22(3,4)24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3 |
InChI-Schlüssel |
JAGZVXZVPUWAKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CC(C)[N+](C)(C)[O-])(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)

![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)


![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)

![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)

